molecular formula C17H18ClNO3 B15074336 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 853314-80-4

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Katalognummer: B15074336
CAS-Nummer: 853314-80-4
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: FVJOQPVXLLLHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound characterized by the presence of a chloro and methoxy substituent on the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

    Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamine.

    Substitution: Formation of 3-(3-substituted-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl rings can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-4-methoxyacetophenone
  • (3-chloro-4-methoxyphenyl)methanethiol
  • 4-chloro-2-methoxybenzyl alcohol

Uniqueness

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

853314-80-4

Molekularformel

C17H18ClNO3

Molekulargewicht

319.8 g/mol

IUPAC-Name

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H18ClNO3/c1-21-14-7-5-13(6-8-14)19-17(20)10-4-12-3-9-16(22-2)15(18)11-12/h3,5-9,11H,4,10H2,1-2H3,(H,19,20)

InChI-Schlüssel

FVJOQPVXLLLHCE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC(=C(C=C2)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.